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molecular formula C6H5BrClN B163948 3-Bromo-6-chloro-2-methylpyridine CAS No. 132606-40-7

3-Bromo-6-chloro-2-methylpyridine

Cat. No. B163948
M. Wt: 206.47 g/mol
InChI Key: DTFBHJWQTDQBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434743B2

Procedure details

A solution of 3-bromo-6-chloro-2-methylpyridine (700 mg, 3.39 mmol) and 1-methylpiperazine (0.753 mL, 6.78 mmol) in DMF (4 mL) was heated in microwave reactor at 150° C. for 50 minutes. The mixture was subsequently purified via preparative HPLC, eluting with a gradient of 10-70% ACN (containing 0.035% TFA) in H2O (containing 0.05% TFA) to give the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.753 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:14]2[CH2:15][CH2:16][N:11]([CH3:10])[CH2:12][CH2:13]2)=[N:4][C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC=1C(=NC(=CC1)Cl)C
Name
Quantity
0.753 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was subsequently purified via preparative HPLC
WASH
Type
WASH
Details
eluting with a gradient of 10-70% ACN (containing 0.035% TFA) in H2O (containing 0.05% TFA)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1C)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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